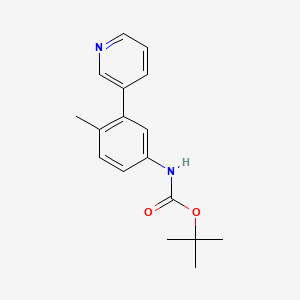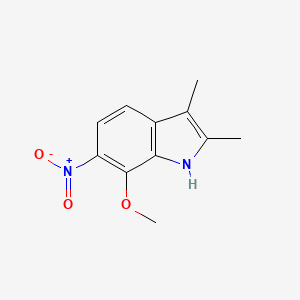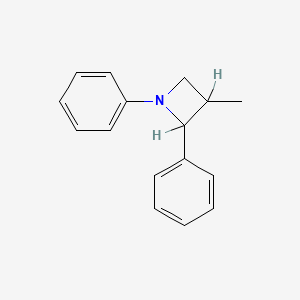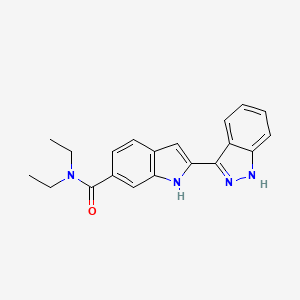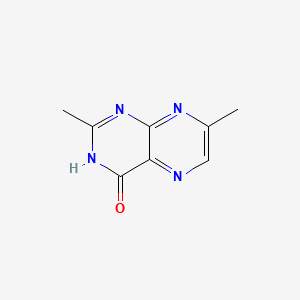
4(3H)-Pteridinone, 2,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Pteridinone, 2,7-dimethyl- is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pteridinone, 2,7-dimethyl- typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2,4,5-triaminopyrimidine with 2,4-pentanedione under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pteridinone ring .
Industrial Production Methods
Industrial production of 4(3H)-Pteridinone, 2,7-dimethyl- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Pteridinone, 2,7-dimethyl- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or other reactive sites on the pteridinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pteridinone derivatives.
Reduction: Reduced pteridinone derivatives.
Substitution: Substituted pteridinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4(3H)-Pteridinone, 2,7-dimethyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4(3H)-Pteridinone, 2,7-dimethyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4(3H)-Pteridinone, 2,6-dimethyl-
- 4(3H)-Pteridinone, 2,8-dimethyl-
- 4(3H)-Pteridinone, 2,7-diethyl-
Uniqueness
4(3H)-Pteridinone, 2,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The 2,7-dimethyl substitution enhances its stability and reactivity compared to other pteridinone derivatives .
Propiedades
Fórmula molecular |
C8H8N4O |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
2,7-dimethyl-3H-pteridin-4-one |
InChI |
InChI=1S/C8H8N4O/c1-4-3-9-6-7(10-4)11-5(2)12-8(6)13/h3H,1-2H3,(H,10,11,12,13) |
Clave InChI |
NDFXYOFCLRBFGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C(=O)NC(=NC2=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13948288.png)
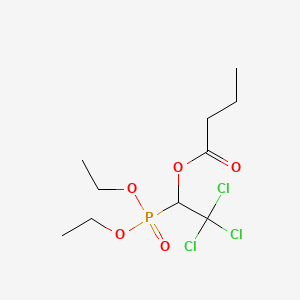
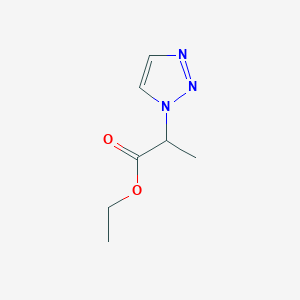
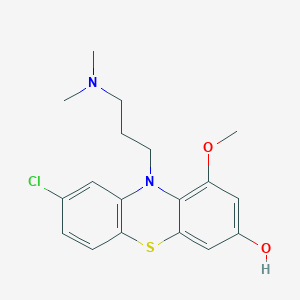
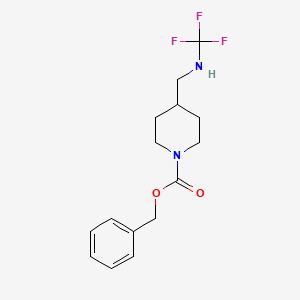
![[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile](/img/structure/B13948321.png)
![5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13948323.png)

